N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is a compound that features a pyrazole ring substituted with a trifluoromethyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One practical method involves starting with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes a series of reactions including condensation, acylation, cyclization, and hydrolysis . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale synthesis of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets . The compound may modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester: This compound shares the trifluoromethyl and pyrazole moieties but differs in the presence of a boronic acid pinacol ester group.
1-Methyl-3-trifluoromethyl-1H-pyrazole-5-boronic acid: Similar in structure but contains a boronic acid group instead of the isopropyl group.
Uniqueness
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and isopropyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16F3N5 |
---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H16F3N5/c1-8(2)20-11(4-5-17-20)16-7-9-6-10(12(13,14)15)18-19(9)3/h4-6,8,16H,7H2,1-3H3 |
InChI Key |
KIDXMXVTEVCLPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CC(=NN2C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.